(R)-4-Amino-4-pyridin-4-yl-butyric acid ethyl ester
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Overview
Description
®-4-Amino-4-pyridin-4-yl-butyric acid ethyl ester is a chemical compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a pyridine ring and an amino group, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Amino-4-pyridin-4-yl-butyric acid ethyl ester typically involves the reaction of pyridine derivatives with butyric acid esters. One common method includes the use of ethyl 4-chlorobutyrate and 4-aminopyridine under basic conditions to form the desired ester. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-4-Amino-4-pyridin-4-yl-butyric acid ethyl ester may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
®-4-Amino-4-pyridin-4-yl-butyric acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
®-4-Amino-4-pyridin-4-yl-butyric acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ®-4-Amino-4-pyridin-4-yl-butyric acid ethyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Amino-4-pyridin-4-yl-butyric acid: Lacks the ethyl ester group but shares similar structural features.
4-Amino-4-pyridin-4-yl-butyric acid methyl ester: Similar structure with a methyl ester group instead of an ethyl ester.
4-Amino-4-pyridin-4-yl-butyric acid propyl ester: Similar structure with a propyl ester group.
Uniqueness
®-4-Amino-4-pyridin-4-yl-butyric acid ethyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where the ethyl ester group provides distinct advantages in terms of solubility, stability, and reactivity.
Properties
IUPAC Name |
ethyl (4R)-4-amino-4-pyridin-4-ylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)4-3-10(12)9-5-7-13-8-6-9/h5-8,10H,2-4,12H2,1H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTGUPKHGDKFBB-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C1=CC=NC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@H](C1=CC=NC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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